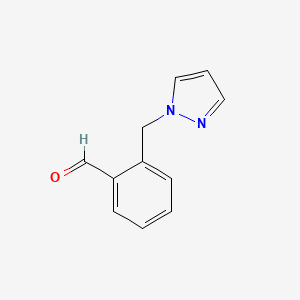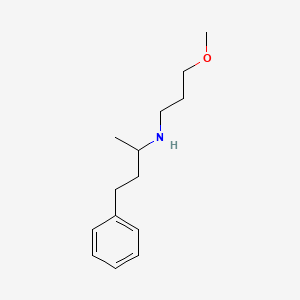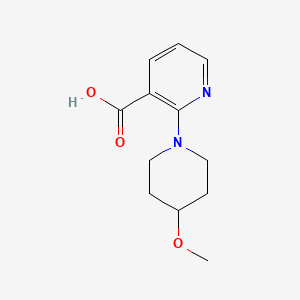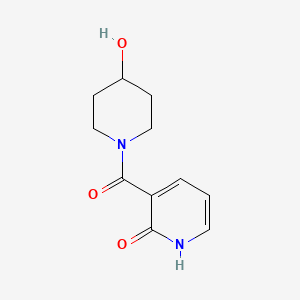
2-(1h-Pyrazol-1-ylmethyl)benzaldehyde
Vue d'ensemble
Description
“2-(1h-Pyrazol-1-ylmethyl)benzaldehyde” is a unique chemical compound with the empirical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “2-(1h-Pyrazol-1-ylmethyl)benzaldehyde” is O=Cc1ccccc1Cn2cccn2 . The InChI is 1S/C11H10N2O/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12-13/h1-7,9H,8H2 .Physical And Chemical Properties Analysis
“2-(1h-Pyrazol-1-ylmethyl)benzaldehyde” is a solid . It has a molecular weight of 186.21 . The flash point is not applicable .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a valuable precursor in the synthesis of various pyrazole derivatives. These derivatives are known for their biological activities and potential therapeutic applications . For instance, pyrazole-based compounds have been studied for their anti-inflammatory, analgesic, and antipyretic properties. The compound’s ability to be easily modified makes it a versatile starting material for designing drugs with targeted biological activities.
Agriculture: Development of Agrochemicals
In the agricultural sector, pyrazole derivatives synthesized from 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde can be used to create new agrochemicals . These chemicals may include herbicides, fungicides, and insecticides. The structural adaptability of pyrazole allows for the fine-tuning of these compounds to enhance their selectivity and efficacy against various agricultural pests and diseases.
Industrial Applications: Material Synthesis
The industrial applications of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde extend to the synthesis of materials that require specific chemical properties . For example, it can be used in the production of polymers or coatings where the pyrazole moiety imparts certain desirable characteristics such as thermal stability or specific interaction capabilities with other substances.
Environmental Science: Analytical Studies
Environmental science benefits from the use of 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde in analytical chemistry to study pollutant degradation or the synthesis of compounds that can aid in environmental remediation . Its derivatives might be used as analytical reagents or sensors for detecting environmental pollutants due to their reactivity and ability to form complexes with various metals and organic compounds.
Material Science: Advanced Material Development
In material science, 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde can contribute to the development of advanced materials with novel properties . These materials might be used in high-performance applications, such as electronics, photonics, or as part of composite materials that require specific mechanical or chemical properties.
Biochemistry: Enzyme Inhibition Studies
The compound is also significant in biochemistry for studying enzyme interactions and inhibition . Pyrazole derivatives are known to act as inhibitors for various enzymes, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation plays a key role.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde can be used as a standard or a reagent in chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a component in the synthesis of dyes and indicators.
Theoretical Chemistry: Computational Modeling
Finally, in theoretical chemistry, this compound can be used in computational studies to model and predict the behavior of pyrazole-based molecules . These studies can provide insights into the electronic structure, reactivity, and potential applications of new derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
2-(pyrazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12-13/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQNNIQUDFPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)



![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)


![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)

![5-Fluoro-2-[methyl(2-methylbutyl)amino]benzaldehyde](/img/structure/B1462071.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)